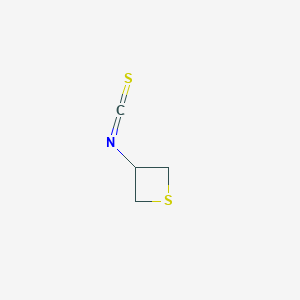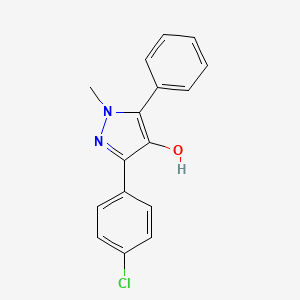![molecular formula C12H12N4O6 B14604928 Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate CAS No. 61145-13-9](/img/structure/B14604928.png)
Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate is a chemical compound with the molecular formula C₁₂H₁₂N₄O₆. It belongs to a group of stereoisomers and is characterized by the presence of a diazenyl group attached to a dinitrophenyl ring and an ethyl ester moiety
Preparation Methods
The synthesis of Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate typically involves the reaction of ethyl acetoacetate with 2,4-dinitroaniline under specific conditions. The reaction is facilitated by the presence of a base, such as sodium ethoxide, which promotes the formation of the diazenyl linkage. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of different derivatives.
Substitution: The diazenyl group can participate in substitution reactions, where other functional groups replace the diazenyl moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate involves its interaction with specific molecular targets. The diazenyl group can undergo cleavage to release reactive intermediates, which can interact with cellular components. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular processes .
Comparison with Similar Compounds
Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate can be compared with other similar compounds, such as:
Ethyl acetoacetate: A precursor in its synthesis, known for its reactivity in various organic reactions.
2,4-Dinitroaniline: Another precursor, used in the synthesis of dyes and pigments.
Ethyl 2-cyano-3-phenylprop-2-enoate: A compound with similar structural features, used in different chemical reactions. The uniqueness of this compound lies in its specific diazenyl linkage and the presence of both nitro and ester functional groups, which contribute to its diverse reactivity and applications.
Properties
CAS No. |
61145-13-9 |
|---|---|
Molecular Formula |
C12H12N4O6 |
Molecular Weight |
308.25 g/mol |
IUPAC Name |
ethyl 3-[(2,4-dinitrophenyl)diazenyl]but-2-enoate |
InChI |
InChI=1S/C12H12N4O6/c1-3-22-12(17)6-8(2)13-14-10-5-4-9(15(18)19)7-11(10)16(20)21/h4-7H,3H2,1-2H3 |
InChI Key |
PCMNUZIMEGIQLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)N=NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


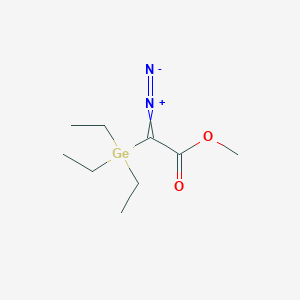
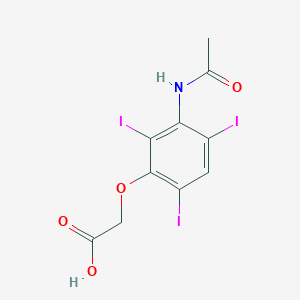
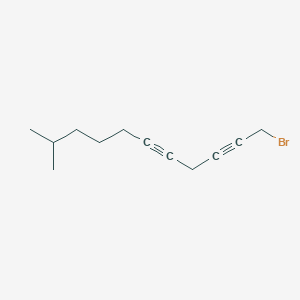
![5-Nitro-5-(prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14604866.png)
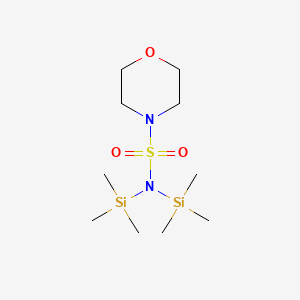
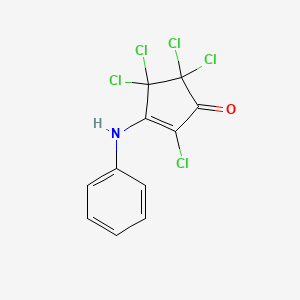
![1-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14604881.png)
![N'-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea](/img/structure/B14604882.png)
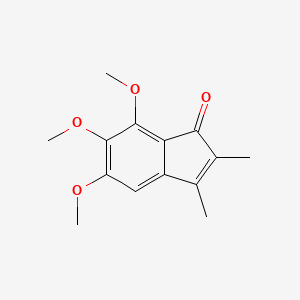
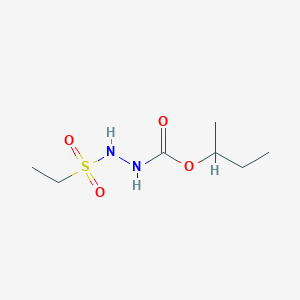
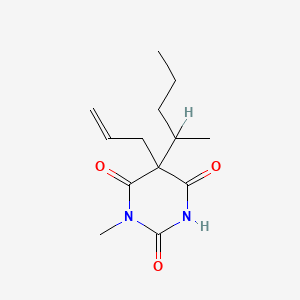
![5-Ethyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14604908.png)
